5-(4-chlorophenyl)sulfonyl-13-fluoro-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one
Description
Properties
IUPAC Name |
5-(4-chlorophenyl)sulfonyl-13-fluoro-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClFN3O3S/c18-11-1-4-13(5-2-11)26(24,25)21-8-7-15-14(10-21)17(23)22-9-12(19)3-6-16(22)20-15/h1-6,9H,7-8,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMTNBBKOSYODLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1N=C3C=CC(=CN3C2=O)F)S(=O)(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClFN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-chlorophenyl)sulfonyl-13-fluoro-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one typically involves multiple steps, including the formation of the triazatricyclo ring system and the introduction of the sulfonyl and fluorine groups. Common synthetic routes may include:
Formation of the Triazatricyclo Ring System: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Sulfonyl Group: This step may involve sulfonylation reactions using reagents such as sulfonyl chlorides.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow chemistry and automated synthesis.
Chemical Reactions Analysis
Types of Reactions
5-(4-chlorophenyl)sulfonyl-13-fluoro-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The compound can undergo substitution reactions, particularly at the sulfonyl and fluorine positions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Reagents such as halides or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
Antiviral Activity
Research has indicated that derivatives of sulfonamide compounds exhibit antiviral properties. For instance, compounds containing the 5-(4-chlorophenyl) moiety have shown activity against viruses such as the Tobacco Mosaic Virus (TMV). Studies have demonstrated that certain derivatives can inhibit viral replication effectively, suggesting potential applications in antiviral drug development .
Antibacterial Properties
The sulfonamide group is well-known for its antibacterial properties. Compounds similar to 5-(4-chlorophenyl)sulfonyl-13-fluoro-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one have been tested for their efficacy against various bacterial strains. The mechanism typically involves inhibition of bacterial folic acid synthesis, a critical pathway for bacterial growth and survival .
Enzyme Inhibition
This compound may also act as an enzyme inhibitor in various biochemical pathways. For example, sulfonamides are known to inhibit carbonic anhydrase and other key enzymes involved in metabolic processes . Such enzyme inhibition could lead to therapeutic applications in treating conditions like glaucoma or certain types of cancer.
Cancer Therapeutics
The structural features of this compound suggest potential applications in cancer therapy. Certain derivatives have been evaluated for their cytotoxic effects on tumor cells, with promising results indicating that they may induce apoptosis in cancerous cells while sparing normal cells .
Case Study 1: Antiviral Efficacy Against TMV
In a study examining the antiviral efficacy of sulfonamide derivatives against TMV, researchers synthesized a series of compounds based on the 5-(4-chlorophenyl) structure. Among these derivatives, some exhibited over 50% inhibition of TMV replication in vitro, comparable to established antiviral agents like ningnanmycin . This study highlights the potential of these compounds as lead candidates for further development in antiviral therapies.
Case Study 2: Antibacterial Activity Profile
A comparative study assessed the antibacterial activity of various sulfonamide derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds with the 5-(4-chlorophenyl) group displayed significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli . This reinforces the therapeutic relevance of this compound class in treating bacterial infections.
Mechanism of Action
The mechanism of action of 5-(4-chlorophenyl)sulfonyl-13-fluoro-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one involves its interaction with specific molecular targets and pathways. The sulfonyl group and fluorine atom may play crucial roles in its activity, potentially interacting with enzymes or receptors in biological systems. The triazatricyclo ring system may also contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural similarities with other tricyclic derivatives, particularly those reported in Bioorganic Chemistry (2017) . Below is a detailed comparison of key features:
Table 1: Structural and Functional Comparison
Key Differences and Implications
Substituent Effects :
- The sulfonyl group in the target compound is strongly electron-withdrawing, which enhances thermal and oxidative stability compared to the electron-donating methoxy and hydroxy groups in analogues . This difference may reduce nucleophilic reactivity but improve binding to hydrophobic pockets in biological targets.
- The fluoro substituent at position 13 in the target compound likely increases metabolic stability and modulates electronic distribution, a feature absent in the compared compounds.
Heteroatom Composition: The triaza (three nitrogen) core in the target compound contrasts with the dithia (two sulfur) systems in the analogues.
Functional Group Interactions :
- The hydroxy group in the second analogue offers pH-dependent ionization, enabling dynamic interactions in aqueous environments. This is absent in the methoxy variant and the target compound, which rely on sulfonyl/fluoro for polarity modulation.
methoxy). The sulfonyl group in the target would likely produce characteristic S=O stretching vibrations (~1350–1150 cm⁻¹) in IR spectra.
Biological Activity
The compound 5-(4-chlorophenyl)sulfonyl-13-fluoro-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one is a member of a class of compounds that have garnered attention due to their potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity of this compound based on existing literature and research findings.
Chemical Structure and Properties
The compound's structure features a triazatricyclo framework with a sulfonyl group and a fluorine atom that may influence its biological interactions. The presence of the 4-chlorophenyl moiety is significant as it is known to enhance biological activity through various mechanisms.
Anticancer Activity
Research has indicated that compounds similar to This compound exhibit promising anticancer properties. For instance:
- In vitro studies demonstrated that related compounds inhibit the growth of various cancer cell lines by targeting specific signaling pathways such as the AKT pathway, which is crucial in cell proliferation and survival .
- A study reported that derivatives with similar structures showed significant cytotoxicity against glioma cells while exhibiting low toxicity towards non-cancerous cells .
Antiviral Activity
Compounds with a similar structural framework have also been evaluated for antiviral properties:
- A related sulfonamide derivative exhibited antiviral activity against the Tobacco Mosaic Virus (TMV), showcasing the potential for these compounds in treating viral infections .
- The mechanism of action appears to involve interference with viral replication processes.
Antibacterial Activity
The antibacterial efficacy of this class of compounds has been explored:
- Compounds bearing the 4-chlorophenyl sulfonyl group demonstrated moderate to strong antibacterial activity against strains like Salmonella typhi and Bacillus subtilis .
- The most active derivatives showed IC50 values indicating significant enzyme inhibition capabilities against urease and acetylcholinesterase .
The biological activity of This compound can be attributed to several mechanisms:
- Enzyme Inhibition : Compounds have shown strong inhibitory effects on key enzymes involved in cancer progression and bacterial metabolism.
- Signal Transduction Interference : By modulating pathways such as PI3K/AKT/mTOR, these compounds can disrupt cellular signaling critical for tumor growth.
- Cell Cycle Arrest : Some studies suggest that these compounds can induce cell cycle arrest in cancer cells.
Case Studies
- Case Study on Glioma Treatment : A derivative demonstrated effective inhibition of neurosphere formation in primary patient-derived glioma stem cells, indicating potential therapeutic applications in glioblastoma treatment .
- Antiviral Screening : A series of sulfonamide derivatives were screened for antiviral activity against TMV, revealing promising candidates for further development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
